molecular formula C21H18F3N5O2 B2859601 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1260995-15-0

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2859601
CAS No.: 1260995-15-0
M. Wt: 429.403
InChI Key: OBMVARYJRNOXFX-UHFFFAOYSA-N
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Description

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic chemical compound known for its diverse applications in research and industry. It is categorized under heterocyclic compounds due to its unique molecular structure, which includes triazoloquinoxaline and phenylacetamide functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from easily accessible precursors. Key steps often include:

  • Cyclization: Formation of the triazoloquinoxaline core through a condensation reaction.

  • Acylation: Introduction of the phenylacetamide group through an acylation reaction under controlled conditions.

  • Final Assembly: Attachment of the isopropyl and trifluoromethyl groups using standard organic synthesis techniques.

Industrial Production Methods

Large-scale production may involve optimized versions of the laboratory synthesis routes, including:

  • Continuous flow reactions to increase yield and efficiency.

  • Catalytic processes to reduce reaction times and minimize by-products.

  • Advanced purification techniques such as chromatography for high-purity final products.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: The quinoxaline ring can be oxidized under specific conditions.

  • Reduction: The ketone group within the triazoloquinoxaline structure can be reduced to secondary alcohols.

  • Substitution: The phenyl ring and the nitrogen atoms in the triazoloquinoxaline core allow for a variety of substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents and nucleophilic substitution reagents under mild to moderate conditions.

Major Products

Scientific Research Applications

The compound is valuable in several fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

  • Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: Often binds to proteins or enzymes, affecting their activity.

  • Pathways Involved: Can interfere with biochemical pathways related to inflammation, cancer cell growth, or microbial activity.

Comparison with Similar Compounds

Compared to similar compounds, 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to its specific molecular framework and functional groups:

  • Similar Compounds: Other triazoloquinoxaline derivatives, phenylacetamides, and triazoles.

  • Uniqueness: The combined presence of trifluoromethyl and isopropyl groups enhances its chemical stability and biological activity compared to other analogs.

That’s a deep dive into this intriguing compound! Anything else you’re curious about?

Properties

IUPAC Name

2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c1-12(2)18-26-27-19-20(31)28(15-9-5-6-10-16(15)29(18)19)11-17(30)25-14-8-4-3-7-13(14)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMVARYJRNOXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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